molecular formula C19H19N3O6 B1678883 Nilvadipine CAS No. 75530-68-6

Nilvadipine

Cat. No.: B1678883
CAS No.: 75530-68-6
M. Wt: 385.4 g/mol
InChI Key: FAIIFDPAEUKBEP-UHFFFAOYSA-N
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Description

Nilvadipine (C₁₉H₁₉N₃O₆; molecular weight: 385.37) is a dihydropyridine (DHP) L-type calcium channel blocker (CCB) primarily used to treat hypertension . Its unique racemic structure comprises two enantiomers: (+)-nilvadipine, responsible for calcium channel blockade, and (−)-nilvadipine, which lacks vasoactive properties but exhibits spleen tyrosine kinase (SYK) inhibition, contributing to anti-inflammatory and neuroprotective effects . Beyond hypertension, preclinical studies highlight its role in reducing amyloid-beta (Aβ) accumulation, enhancing Aβ clearance across the blood-brain barrier (BBB), and mitigating neuroinflammation and tau phosphorylation in Alzheimer’s disease (AD) and traumatic brain injury (TBI) models . This compound also demonstrates retinal neuroprotection by modulating apoptosis-related genes and improving ocular blood flow .

Preparation Methods

The preparation of nilvadipine involves several steps:

    Cyclization: Isopropyl 3-aminocrotonate, methyl 4,4-dimethoxyacetylacetate, and m-nitrobenzaldehyde are cyclized without a solvent or in an organic solvent to obtain an intermediate compound.

    Hydrolysis: The intermediate compound is dissolved in an organic solvent, and 2-6 equivalents of acid are added, followed by stirring for hydrolysis reaction to generate another intermediate compound.

    Reaction with Hydroxylamine Hydrochloride: This intermediate compound is reacted with hydroxylamine hydrochloride and alkali in an organic solvent, followed by stirring and filtering to obtain another intermediate compound.

    Dehydration: The final intermediate compound is dehydrated in an alkaline environment to obtain this compound.

This method is simple, cost-effective, and suitable for large-scale industrial production, yielding high purity this compound .

Chemical Reactions Analysis

Nilvadipine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the nitro group present in this compound.

    Substitution: this compound can undergo substitution reactions, particularly involving the ester groups.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Nilvadipine is a dihydropyridine calcium channel blocker primarily used to treat hypertension, but research has also explored its potential applications in managing Alzheimer's disease and angina .

Scientific Research Applications

Alzheimer's Disease

  • Background: this compound has been studied for its potential to slow cognitive decline in Alzheimer's disease due to its ability to reduce amyloid production, increase cerebral blood flow, and demonstrate anti-inflammatory and anti-tau activity in preclinical studies .
  • Clinical Trials: A large-scale Phase III clinical trial (NILVAD) investigated this compound's effectiveness in slowing cognitive decline in patients with mild to moderate Alzheimer's disease . The 18-month, randomized, placebo-controlled, double-blind trial involved 511 participants across 23 academic centers in nine European countries . Participants were administered 8 mg of sustained-release this compound or a placebo daily .
  • Results: The study found that this compound was safe and well-tolerated but did not significantly slow cognitive decline or improve function in patients with mild to moderate Alzheimer's disease . The primary outcome, progression on the Alzheimer's Disease Assessment Scale Cognitive Subscale-12 (ADAS-Cog 12), did not show a significant treatment benefit . Exploratory analyses of secondary outcomes, including the Clinical Dementia Rating Scale sum of boxes (CDR-sb) and the Disability Assessment for Dementia, also showed no substantial effects .
  • Cerebral Blood Flow: Studies suggest this compound can increase cerebral blood flow (CBF) in the hippocampus, which could be beneficial in managing Alzheimer's disease .

Cardiovascular Applications

  • Variant Angina: this compound has been investigated for its clinical effects on variant angina pectoris, a condition characterized by chest pain due to coronary artery spasms .
  • Hypertension: As a calcium channel blocker, this compound is licensed to treat hypertension by reducing blood pressure .
  • Protection Against LDL Oxidation: this compound has demonstrated the ability to protect low-density lipoprotein (LDL) cholesterol from in vivo oxidation in hypertensive patients with risk factors for atherosclerosis .

Potential Interactions with NSAIDs:

  • A study using "The Antihypertensive Drug Database" assessed interactions between non-selective non-steroidal anti-inflammatory drugs (NSAIDs) and various antihypertensive drug classes, including calcium channel blockers like this compound . The study found that the effectiveness of antihypertensive drugs could be attenuated by the co-administration of NSAIDs .
Application Details
Alzheimer's DiseaseA clinical trial involving 511 patients with mild- to- moderate Alzheimer's Disease showed that a daily dosage of 8mg of sustained-release this compound over 78 weeks did not significantly slow cognitive decline, when compared to the placebo .
Variant Angina PectorisThis compound has been clinically tested on 19 patients with variant angina pectoris, a condition causing chest pain due to coronary artery spasms .
HypertensionAs a calcium channel blocker, this compound is used to treat hypertension by reducing blood pressure. Studies have shown that this compound helps to reduce blood pressure and increases cerebral blood flow in the hippocampus .
LDL OxidationIn hypertensive patients with risk factors for atherosclerosis, this compound has been shown to protect low-density lipoprotein cholesterol from in vivo oxidation .
Interactions with NSAIDsStudies suggest that non-selective NSAIDs could reduce the effectiveness of antihypertensive drugs, including calcium channel blockers like this compound. Therefore, caution should be taken when this compound is co-administered with NSAIDs . In a study, the adjusted difference in systolic blood pressure change was 3.50mmHg .

Mechanism of Action

Nilvadipine exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition decreases intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells. As a result, there is dilation of the coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Comparison with Similar Compounds

Pharmacological Mechanisms

Calcium Channel Blocking Potency

Nilvadipine exhibits higher selectivity for vascular smooth muscle over cardiac tissue compared to other DHPs. In dog coronary arteries, it is 18× more potent than nifedipine and 525× more potent than diltiazem in inhibiting Ca²⁺-induced contractions. However, its atrial effects are comparable to nifedipine .

Table 1: Calcium Channel Blocking Potency

Compound Coronary Artery (pA₂) Atrial Tissue (pA₂) Source
This compound 10.64 8.2
Nifedipine 9.5 8.0
Nicardipine ~9.0 ~8.0
Diltiazem 7.5 6.8

SYK Inhibition and Dual Mechanisms

Unlike other DHPs, (−)-nilvadipine inhibits SYK, reducing neuroinflammation and tau pathology independently of calcium channel modulation .

CYP3A4 Induction

This compound activates human pregnane X receptor (hPXR), inducing CYP3A4 expression similarly to felodipine and riodipine. However, felodipine is a CYP3A4 substrate, limiting its utility in polypharmacy .

Neuroprotection and Retinal Preservation

This compound outperforms nicardipine and nifedipine in preserving retinal ganglion cells (RGCs) in glaucoma and cancer-associated retinopathy models.

Table 2: Neuroprotective Efficacy in Preclinical Models

Compound Retinal Protection TBI/AD Benefits Source
This compound Yes Reduces Aβ, inflammation
Nicardipine No No data
Verapamil No data Reduces NIHL*

*NIHL: Noise-induced hearing loss

Alzheimer’s Disease

This compound and nitrendipine uniquely enhance Aβ clearance via BBB pathways, unlike other DHPs .

Pharmacokinetic Profiles

This compound’s hepatic clearance prediction aligns with animal scaling factors, a method validated for nicardipine and diltiazem . It is administered once daily (8 mg) due to dose-response saturation, minimizing adverse events (AEs) like flushing and edema .

Table 3: Pharmacokinetic Comparison

Compound Hepatic Clearance Scaling Factor Dosing Frequency Source
This compound 0.3–26.6 (human) Once daily
Felodipine Substrate-dependent Twice daily
Nifedipine 2.0–3.5 Thrice daily

Clinical Trial Outcomes

Hypertension

This compound (8 mg/day) reduced diastolic blood pressure by 10.4 mmHg, comparable to nifedipine but with fewer cardiac side effects .

Alzheimer’s Disease

NILVAD Trial (2018):

  • Primary Outcome: No significant difference in ADAS-Cog 12 scores between this compound and placebo (p = 0.465) .
  • Safety : Higher AE incidence (1,129 vs. 1,030) but similar mortality (3 vs. 4 deaths) .

Table 4: Clinical Outcomes in AD

Compound Preclinical Aβ Clearance Clinical Efficacy Source
This compound Yes No benefit
Nitrendipine Yes No data

Biological Activity

Nilvadipine, a dihydropyridine calcium channel blocker, is primarily used for treating hypertension. However, its biological activity extends beyond antihypertensive effects, showing promise in neuroprotection and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease. Recent studies have highlighted its multifaceted biological activities, including modulation of amyloid-beta (Aβ) production and anti-inflammatory properties.

  • Chemical Name: 2-Cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-(1-methylethyl) ester
  • CAS Number: 75530-68-6
  • Molecular Formula: C21H22N2O6
  • Purity: ≥99% .

This compound acts primarily as a calcium channel blocker, inhibiting L-type calcium channels. This action leads to vasodilation and reduced blood pressure. Additionally, it exhibits neuroprotective effects by:

  • Inhibiting Aβ Production: this compound reduces the production of Aβ peptides by blocking the activity of β-secretase (BACE-1) in vitro and enhancing clearance across the blood-brain barrier in vivo .
  • Increasing Cerebral Blood Flow: It promotes regional cerebral blood flow, which may help mitigate ischemic damage in neuronal tissues .
  • Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties that could be beneficial in neurodegenerative conditions .

Alzheimer’s Disease Trials

A pivotal Phase III clinical trial investigated the efficacy of this compound in patients with mild to moderate Alzheimer’s disease. Key findings include:

  • Trial Design: The study involved 511 patients across 23 centers, assessing cognitive decline over 18 months.
  • Results: Although this compound was well tolerated and safe, it did not significantly slow cognitive decline compared to placebo. However, it stabilized cognitive function in a subset of patients with hypertension and mild cognitive impairment .

Neuroprotective Studies

Research has also indicated that this compound provides neuroprotection against retinal ganglion cell (RGC) loss in models of glaucoma. The compound exhibited significant protective effects on RGCs, suggesting its potential application in ocular diseases as well .

Summary of Clinical Findings

Study FocusParticipantsDurationKey Findings
Alzheimer’s Disease51118 monthsDid not slow cognitive decline overall; safe
Neuroprotection in GlaucomaMouse modelN/ASignificant protection against RGC loss

Case Study: Cognitive Decline Stabilization

A small-scale study involving patients with hypertension and mild cognitive impairment reported that this compound stabilized cognitive decline. Patients showed improved outcomes on cognitive assessments compared to historical controls, indicating potential benefits when administered at earlier disease stages .

Case Study: Ocular Neuroprotection

In a mouse model of ocular hypertension, this compound administration resulted in a marked reduction in RGC apoptosis. The findings support the hypothesis that this compound may have broader applications beyond cardiovascular health, particularly in neurodegenerative eye diseases .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Nilvadipine’s action on cerebral blood flow (CBF) in Alzheimer’s disease (AD) models, and how can this be experimentally validated?

this compound, an L-type calcium channel blocker, increases CBF by reducing vascular resistance. To validate this, researchers should:

  • Use in vivo models (e.g., transgenic AD mice) to measure CBF via arterial spin labeling MRI (ASL-MRI) .
  • Compare pre- and post-treatment hemodynamic parameters (e.g., mean transit time, cerebral blood volume) .
  • Validate calcium channel inhibition using patch-clamp electrophysiology on isolated vascular smooth muscle cells .
  • Ensure compliance with IACUC protocols for animal studies .

Q. How should researchers design a clinical trial to assess this compound’s efficacy in slowing AD progression?

  • Study Design : Randomized, double-blind, placebo-controlled trial (RCT) with stratified randomization for age and baseline cognitive scores .
  • Outcome Measures : Primary endpoints (e.g., CBF changes via ASL-MRI), secondary endpoints (e.g., MMSE scores, Aβ/P-tau biomarkers) .
  • Methodology :

  • Use CONSORT guidelines for reporting .
  • Include detailed protocols for blinding, dosing (e.g., 8 mg/day), and adverse event monitoring .
  • Pre-register the trial (e.g., ClinicalTrials.gov ) to avoid reporting bias .

Q. What methodologies are recommended for characterizing this compound’s pharmacokinetics in preclinical studies?

  • Bioanalytical Techniques : High-performance liquid chromatography (HPLC) with UV detection for plasma concentration profiling .
  • In Vitro Assays: Cytochrome P450 inhibition assays to assess drug-drug interaction risks .
  • Statistical Analysis : Non-compartmental modeling for AUC, C~max~, and half-life calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on cognitive function across clinical trials?

  • Data Analysis : Perform meta-analyses with subgroup stratification (e.g., APOE-ε4 carriers vs. non-carriers) .
  • Bias Mitigation : Use sensitivity analyses to address missing data (e.g., Little’s MCAR test) .
  • Mechanistic Studies : Integrate fMRI and CSF biomarker data to correlate CBF changes with cognitive outcomes .
  • Reproducibility : Replicate findings in diverse cohorts (e.g., mild vs. moderate AD subgroups) .

Q. What advanced techniques optimize this compound’s blood-brain barrier (BBB) penetration in pharmacokinetic studies?

  • In Silico Modeling : Use molecular dynamics simulations to predict BBB permeability .
  • In Vivo Imaging : Combine ASL-MRI with PET tracers (e.g., ^11^C-Nilvadipine) to quantify brain uptake .
  • Nanocarrier Systems : Test lipid nanoparticles for enhanced delivery, validated via LC-MS/MS .

Q. How should researchers address the lack of long-term safety data for this compound in AD populations?

  • Extended Trials : Design open-label extension studies of Phase III trials with 24-month follow-ups .
  • Real-World Evidence : Collaborate with pharmacovigilance databases to monitor hypotension and renal adverse events .
  • In Vitro Cardiotoxicity Screening: Use hiPSC-derived cardiomyocytes to assess arrhythmia risks .

Q. What experimental strategies validate this compound’s synergistic effects with Aβ-targeting therapies?

  • Combination Therapy Models : Co-administer this compound with anti-Aβ monoclonal antibodies (e.g., aducanumab) in APP/PS1 mice .
  • Outcome Metrics : Measure combined effects on CBF (ASL-MRI), Aβ plaque burden (PET imaging), and neuroinflammation (GFAP/Iba1 immunohistochemistry) .
  • Statistical Power : Use factorial ANOVA to isolate interaction effects .

Q. Methodological Guidelines

  • Data Reporting : Follow STROBE guidelines for observational studies or CONSORT for RCTs .
  • Compound Characterization : Provide full NMR, HPLC, and mass spectrometry data for novel derivatives .
  • Ethical Compliance : Document IRB approvals and informed consent processes for human studies .

Properties

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIIFDPAEUKBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046624
Record name Nilvadipine
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Molecular Weight

385.4 g/mol
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Physical Description

Solid
Record name Nilvadipine
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CAS No.

75530-68-6
Record name Nilvadipine
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Synthesis routes and methods I

Procedure details

In methylene chloride (30 ml) is suspended methyl (+)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (3.12 g) followed by addition of phosphorus pentachloride (2.46 g) with ice-cooling, and the mixture is stirred for 30 minutes. Then, a solution of isopropyl alcohol (1.4 g) in methylene chloride (10 ml) is added dropwise over a period of 10 minutes. The mixture is stirred for 20 minutes, at the end of which time 5% aqueous sodium carbonate solution (30 ml) is added and the mixture is stirred at ambient temperature for one hour. The organic layer is separated and the water layer is extracted with methylene chloride. The organic layers are combined, washed with aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue is purified by silica gel (75 g) column chromatography, elution being carried out with benzeneethyl acetate (10:1). The solvent is removed from the eluate under reduced pressure and the residue is crystallized from diisopropyl ether to provide 5-isopropyl 3-methyl (+)-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (3.34 g).
Name
methyl (+)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Methyl (-)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (4.47 g) is reacted with phosphorus pentachloride (3.62 g) and isopropyl alcohol (2.5 g) in the same manner as in Example 7 to provide 5-isopropyl 3-methyl (-)-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (4.9 g).
Name
Methyl (-)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Phosphorus pentachloride (2.46 g) was added to a suspension of (+)-methyl 5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl) -1,4-dihydropyridine-3-carboxylate (3.12 g) in methylene chloride (30 ml) under ice-cooling, and the mixture was stirred for 30 minutes. Then, a solution of isopropyl alcohol (1.4 g) in methylene chloride (10 ml) was added dropwise thereto over a period of 10 minutes. After being stirred for 20 minutes, 5% aqueous sodium carbonate (30 ml ) was added to the reaction solution and then stirred at ambient temperature for an hour. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel (75 g) using a mixture of benzene and ethyl acetate (10:1) as an eluent. The eluate was evaporated in vacuo and the residue was crystallized from diisopropyl ether to give (+)-5-isopropyl 3-methyl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (3.34 g).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
(+)-methyl 5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl) -1,4-dihydropyridine-3-carboxylate
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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